4-fluoro-N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide
Description
This compound is a fluorinated benzamide derivative featuring a 1H-pyrrole core substituted with a 4-fluorophenylsulfonyl group, a 2-methoxyethyl chain, and methyl groups at positions 4 and 3. The benzamide moiety is attached via an N-linkage to the pyrrole ring. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and heterocyclic ring formation, similar to methodologies described in for triazole derivatives .
Properties
Molecular Formula |
C22H22F2N2O4S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-fluoro-N-[3-(4-fluorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C22H22F2N2O4S/c1-14-15(2)26(12-13-30-3)21(25-22(27)16-4-6-17(23)7-5-16)20(14)31(28,29)19-10-8-18(24)9-11-19/h4-11H,12-13H2,1-3H3,(H,25,27) |
InChI Key |
XFSXHLZVJFHOAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the sulfonyl group, and the attachment of the benzamide moiety. Common synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through the reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step often involves the use of sulfonyl chlorides or sulfonic acids in the presence of a base.
Attachment of the Benzamide Moiety: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-fluoro-N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Fluorinated Benzamide Derivatives
Key Observations :
- Heterocyclic Core : The target compound’s pyrrole ring contrasts with triazole (), thiophene (), and pyrazole () cores. Pyrroles exhibit aromaticity with lone-pair delocalization, influencing electronic properties differently than nitrogen-rich triazoles or sulfur-containing thiophenes.
- Fluorine Placement : The target compound has two fluorine atoms (on benzamide and phenylsulfonyl groups), while ’s compound lacks sulfonyl groups but includes a trifluoromethyl group, enhancing hydrophobicity.
- Sulfonyl Groups : The target and compounds share sulfonyl moieties, which enable hydrogen bonding (e.g., S=O···H-N), critical for molecular recognition in biological systems .
Spectroscopic Comparison :
- IR Spectroscopy : The target compound’s carbonyl (C=O, ~1660–1680 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) stretches align with ’s triazoles. However, the absence of thione (C=S) bands (~1247–1255 cm⁻¹) distinguishes it from tautomeric triazole-thiones .
- NMR : The 4,5-dimethyl groups on the pyrrole ring would show distinct δ 1.2–1.5 ppm (¹H) and δ 10–15 ppm (¹³C) signals, contrasting with ’s piperidinyl protons (δ 1.4–2.7 ppm) .
Physicochemical and Interaction Properties
- Hydrogen Bonding : highlights that fluorinated benzamides form short C-H···F interactions (stabilization energy: −2.15 to −2.89 kcal/mol). The target compound’s 4-fluorophenylsulfonyl group may participate in similar weak H-bonds, though weaker than traditional N-H···O bonds (6–8 kcal/mol) .
- Lipophilicity : The 2-methoxyethyl chain in the target compound likely increases solubility compared to ’s piperidinylsulfonyl group, which introduces rigidity.
Biological Activity
4-fluoro-N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the compound's effects on various biological systems, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 549.61 g/mol. The structure features a pyrrole ring, sulfonamide group, and fluorinated phenyl moieties, which are critical for its biological activity.
Research indicates that this compound exhibits multiple mechanisms that contribute to its biological effects:
- Inhibition of Cell Growth : The compound has been shown to suppress cell proliferation in various cancer cell lines. This is particularly relevant in the context of monoclonal antibody production where it enhances yield while controlling cell growth rates .
- Metabolic Effects : In studies involving recombinant Chinese Hamster Ovary (rCHO) cells, the compound increased the rate of glucose uptake and ATP production, indicating enhanced metabolic activity beneficial for bioproduction systems .
- Glycosylation Control : It has been observed that the compound can modulate N-glycan profiles on monoclonal antibodies, which is crucial for their efficacy and stability as therapeutics .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific structural components significantly influence the biological activity of the compound:
- Pyrrole Derivatives : The 2,5-dimethylpyrrole moiety was identified as a key contributor to increased cell-specific productivity in bioproduction settings. Variations in the pyrrole structure lead to different levels of activity .
- Sulfonamide Group : The presence of the sulfonamide moiety enhances the compound's interaction with target proteins involved in cell signaling pathways, potentially leading to anti-cancer effects .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Potential Therapeutic Applications
Given its diverse biological activities, this compound may find applications in:
- Cancer Therapy : Its ability to inhibit cell growth suggests potential use as an anti-cancer agent.
- Biopharmaceutical Production : Enhancing monoclonal antibody yield can significantly impact therapeutic production processes.
- Metabolic Disorders : The modulation of metabolic pathways could be explored for conditions related to cellular metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
